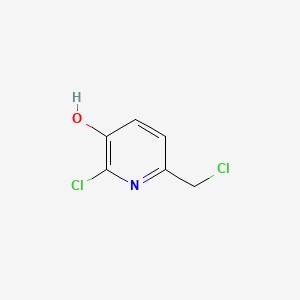

2-Chloro-6-(chloromethyl)pyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(chloromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-3-4-1-2-5(10)6(8)9-4/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHCHXBUZVVSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CCl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 6 Chloromethyl Pyridin 3 Ol

Chemo-, Regio-, and Stereoselective Synthetic Routes to the Pyridine (B92270) Core

Achieving the desired substitution pattern on the pyridine ring requires meticulous control over reaction selectivity. The inherent electronic properties of the pyridine ring, influenced by the nitrogen heteroatom and existing substituents, dictate the feasibility and outcome of synthetic transformations.

Strategies for Selective Chlorination at Pyridine and Methyl Positions

The introduction of chlorine atoms at both the C2 position of the pyridine ring and the C6 methyl group requires distinct and highly selective chlorination strategies. The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution, often requiring harsh conditions. nih.gov

Ring Chlorination: Selective chlorination of the pyridine ring can be challenging. One modern approach involves the activation of the pyridine as an N-oxide. This modification enhances the reactivity of the ring, particularly at the 2- and 4-positions, facilitating nucleophilic and electrophilic substitution. researchgate.net For instance, pyridine N-oxides can be chlorinated under optimized conditions using reagents like oxalyl chloride and triethylamine to achieve high regioselectivity. researchgate.net Another advanced method utilizes specially designed phosphine reagents. In this strategy, a phosphonium salt is formed at the 4-position, which can then be displaced by a halide nucleophile, such as LiCl, in an SNAr-type pathway. The electrophilicity of the phosphonium salt and steric factors can be tuned to control reactivity and selectivity. nih.gov

Side-Chain Chlorination: Chlorination of the methyl group at the C6 position typically proceeds via a radical mechanism. A process for producing 2-chloro-6-(trichloromethyl)pyridine involves the gas-phase reaction of 2-picoline with chlorine at high temperatures (180-320 °C) over a catalyst, indicating that the methyl group is chlorinated. google.com However, achieving monochlorination to yield a chloromethyl group requires careful control of reaction conditions to prevent over-chlorination. Alternative reagents can offer milder conditions. For example, the cyanuric chloride•DMF adduct has been used as an effective alternative to thionyl chloride for the chlorination of a hydroxymethyl group to a chloromethyl group, avoiding undesired side reactions like the chlorination of the pyridine ring itself. mdpi.com

The synthesis of the target molecule would likely involve a multi-step sequence, potentially starting from a precursor like 2-methylpyridin-3-ol. The hydroxyl group would likely require protection before the chlorination steps are performed to prevent unwanted reactions. The sequence of chlorinating the ring versus the side-chain would be critical to manage the directing effects of the substituents at each stage.

Novel Functionalization Approaches for the Hydroxyl Group

The hydroxyl group at the C3 position is a key functional handle that can be used for further molecular elaboration, but it also complicates synthetic steps like chlorination by altering the electronic properties of the ring and providing an alternative site for reaction.

Modern synthetic strategies often involve the protection of the hydroxyl group as an ether or ester to prevent it from interfering with subsequent reactions. After other transformations are complete, the protecting group can be removed.

More advanced approaches focus on the direct functionalization of the C3-OH group to build molecular complexity. Once the 3-pyridinol core is established, the hydroxyl group can be converted into a triflate. This aryl triflate is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various organic fragments, including alkynes, boronic acids, thiols, and amines. nih.gov While the direct C-H hydroxylation of a pyridine to install a C3-hydroxyl group is challenging, photochemical methods involving the valence isomerization of pyridine N-oxides have been developed, showcasing a novel, metal-free approach to create the 3-pyridinol scaffold. nih.gov

Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs) and cascade sequences offer highly efficient and atom-economical routes to construct complex heterocyclic frameworks like the pyridine core in a single pot. bohrium.com

Multi-component Reactions: MCRs bring together three or more reactants in one pot to form a product that incorporates substantial parts of all starting materials. ymerdigital.com The Hantzsch pyridine synthesis is a classic example of an MCR, traditionally involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia. wikipedia.org Modern variations of the Hantzsch synthesis and other MCRs allow for the construction of highly substituted, unsymmetrical pyridines by using a diverse array of starting materials. nih.govwikipedia.org For the synthesis of a 2,3,6-substituted pyridine, a three-component reaction involving ynals, isocyanates, and amines or alcohols can provide highly decorated pyridine derivatives with high regioselectivity in a metal-free, one-pot process. organic-chemistry.orgthieme-connect.com These methods provide a convergent and efficient pathway to the desired pyridine skeleton.

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Hantzsch-like Condensation | Aldehyde, β-ketoester, Ammonium Acetate | Wells-Dawson heteropolyacid, 80 °C, solvent-free | Clean alternative, good yields (60-99%) | conicet.gov.ar |

| Base-Catalyzed Three-Component Reaction | Ynals, Isocyanates, Amines/Alcohols | DIPEA, THF | Metal-free, high regioselectivity, good yields (up to 89%) | organic-chemistry.org |

| Aza-Wittig/Diels-Alder | Aldehyde, α,β-unsaturated acid, enamine | Two-pot process | Rapid access to diverse tri- and tetrasubstituted pyridines | nih.gov |

Cascade Sequences: Cascade reactions involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. These processes can rapidly build molecular complexity from simple starting materials. A metal-free cascade process for synthesizing highly functionalized pyridines has been reported, involving a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization. acs.org Another approach uses a copper-catalyzed one-pot cascade reaction of saturated ketones with electron-deficient enamines, proceeding through Michael addition, aldol condensation, and oxidative aromatization to form 3-acylpyridines. acs.orgnih.gov The synthesis of substituted pyridines can also be achieved via the cascade nucleophilic addition reaction of 1,2,3-triazines with activated ketones or acetonitriles. rhhz.net These elegant strategies allow for the efficient construction of the pyridine core with specific substitution patterns that would be difficult to achieve through traditional stepwise synthesis. rhhz.net

Green Chemistry Principles in 2-Chloro-6-(chloromethyl)pyridin-3-ol Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edu In the context of synthesizing complex molecules like this compound, these principles are increasingly important for developing sustainable and environmentally benign manufacturing routes. ijarsct.co.in

Solvent-Free and Catalytic Systems (e.g., Ionic Liquids)

Solvent-Free Synthesis: One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reactions offer significant environmental advantages, including reduced waste, lower costs, and simplified workup procedures. tandfonline.com Several methods for pyridine synthesis have been adapted to solvent-free conditions. For example, the efficient synthesis of 2,4,6-triarylpyridines via an improved Chichibabin protocol can be achieved by heating the reactants with a recyclable CoCl₂·6H₂O catalyst in the absence of any solvent. tandfonline.com Similarly, Hantzsch-like MCRs can be performed under solvent-free conditions using recyclable heteropolyacid catalysts, leading to high yields of functionalized pyridines. conicet.gov.ar These approaches demonstrate the feasibility of producing pyridine derivatives in a more environmentally friendly manner. rsc.orgresearchgate.net

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. researchgate.net They are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. benthamdirect.com ILs can function as both the solvent and the catalyst in chemical reactions. researchgate.netbenthamdirect.com Pyridinium-based ionic liquids, for instance, can be used as acidic catalysts for various organic transformations. ionike.comresearchgate.net In pyridine synthesis, ILs have been shown to improve reaction efficiency, yield, and selectivity, often allowing for milder reaction conditions and enabling one-pot multicomponent reactions that minimize waste. benthamdirect.comalfa-chemistry.com Their tunable nature allows for the optimization of reaction conditions, making them a powerful tool in the development of sustainable synthetic methods. benthamdirect.com

| Green Approach | Example Reaction | Catalyst/Solvent | Key Green Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | Chichibabin Pyridine Synthesis | CoCl₂·6H₂O | No organic solvent, reusable catalyst, high yields | tandfonline.com |

| Solvent-Free | Hantzsch-like MCR | Wells-Dawson Heteropolyacid | Solventless, recyclable catalyst, clean reaction | conicet.gov.ar |

| Ionic Liquid | General Pyridine Synthesis | Pyridinium-based ILs | Recyclable, non-volatile medium, can act as catalyst | benthamdirect.com |

| Ionic Liquid | 1,4-Dihydropyridine Synthesis | n-butylpyridinium tetrafluoroborate | High yield, short reaction time, easy post-treatment | alfa-chemistry.com |

Flow Chemistry Methodologies for Efficient Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals. acs.org This methodology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and straightforward scalability. aidic.it

For pyridine synthesis, flow chemistry enables processes that may be hazardous or difficult to control in batch. For example, the N-oxidation of pyridine derivatives can be performed safely and efficiently in a continuous flow microreactor using a packed-bed catalyst, achieving high yields and operating continuously for extended periods. researchgate.net The Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis have both been successfully adapted to continuous flow microwave reactors. beilstein-journals.orgnih.govresearchgate.net This allows for the one-step synthesis of pyridines from simple precursors with improved reaction kinetics and processing rates compared to batch methods. beilstein-journals.org The ability to integrate multiple reaction steps and in-line purification makes flow chemistry particularly attractive for the efficient, automated, and cost-effective production of complex targets like this compound. vcu.eduuc.pt

Precursor-Based Synthetic Strategies and Analogous Routes

The synthesis of this compound can be approached through various precursor-based strategies and analogous routes, drawing from established methodologies for the synthesis of similarly substituted pyridine derivatives. These strategies often involve the construction of a functionalized pyridine core followed by modifications to achieve the desired substitution pattern.

A prominent analogous route involves the synthesis of halogenated and chloromethylated pyridines. For instance, the synthesis of 2-bromo-6-chloromethylpyridine from 2,6-dibromopyridine provides a relevant model. This process involves a metal-halogen exchange to form a lithiated intermediate, which is then functionalized. A crucial aspect of this synthesis is the final chlorination step, where over-chlorination can lead to the formation of 2-chloro-6-(chloromethyl)pyridine, a compound structurally similar to the target molecule mdpi.com.

Another precursor-based approach starts with simple picolines. For example, 2-picoline can be converted into 2-chloro-6-(trichloromethyl)pyridine through a chlorination process google.comgoogle.com. This demonstrates a method for the simultaneous introduction of a chloro substituent on the pyridine ring and a chlorinated methyl group. Subsequent selective transformations would be necessary to introduce the hydroxyl group and reduce the trichloromethyl group to a chloromethyl group.

The formation of the pyridin-3-ol moiety can be guided by synthetic strategies for other hydroxylated pyridines. A flexible three-component reaction has been developed for the synthesis of highly substituted pyridin-4-ol derivatives chim.it. This approach, which involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids, showcases a method for constructing the pyridine ring with a hydroxyl group already in place chim.it. A similar strategy could potentially be adapted to form a 2,6-disubstituted pyridin-3-ol core.

Furthermore, the synthesis of (2-Chloro-3-pyridinyl)methanol from 2-chloronicotinic acid illustrates a viable method for the reduction of a carboxylic acid to a hydroxymethyl group on a chlorinated pyridine ring chemicalbook.com. This transformation is a key step that could be incorporated into a multi-step synthesis of this compound from a suitable carboxylic acid precursor.

The table below summarizes key precursor-based strategies and analogous routes that can inform the synthesis of this compound.

| Precursor/Starting Material | Key Transformation | Relevant Product/Intermediate | Reference |

| 2,6-Dibromopyridine | Metal-halogen exchange, formylation, reduction, and chlorination | 2-Bromo-6-chloromethylpyridine (with potential for over-chlorination to 2-chloro-6-(chloromethyl)pyridine) | mdpi.com |

| 2-Picoline | Chlorination | 2-Chloro-6-(trichloromethyl)pyridine | google.comgoogle.com |

| Lithiated alkoxyallenes, nitriles, and carboxylic acids | Three-component reaction | Highly substituted pyridin-4-ols | chim.it |

| 2-Chloronicotinic acid | Reduction | (2-Chloro-3-pyridinyl)methanol | chemicalbook.com |

Detailed research findings on analogous routes are presented in the following table, highlighting the reaction conditions and outcomes.

| Starting Material | Reagents and Conditions | Product | Significance for Target Synthesis | Reference |

| 2,6-Dibromopyridine | 1. Isopropylmagnesium chloride lithium chloride complex 2. N,N-dimethylformamide 3. Borohydride reduction 4. Thionyl chloride | 2-Bromo-6-chloromethylpyridine | Demonstrates a pathway to a 2-halo-6-(chloromethyl)pyridine structure. Over-chlorination can yield the 2-chloro analog. | mdpi.com |

| 2-Picoline | Chlorine gas, catalyst, high temperature | 2-Chloro-6-(trichloromethyl)pyridine | Establishes a method for chlorinating the pyridine ring and the methyl group in a single process. | google.com |

| 2-Chloronicotinic acid | Not specified in snippet | (2-Chloro-3-pyridinyl)methanol | Shows the feasibility of reducing a carboxylic acid to an alcohol on a chloropyridine ring. | chemicalbook.com |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Chloromethyl Pyridin 3 Ol

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) at the 6-position of the pyridine (B92270) ring is a primary alkyl halide, making it a prime site for bimolecular nucleophilic substitution (Sₙ2) reactions. In this mechanism, a nucleophile attacks the electrophilic carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step. libretexts.orglibretexts.org The reactivity of this site allows for the straightforward introduction of a wide variety of functional groups.

Derivatization via Amination, Alkylation, and Esterification

The reactive chloromethyl group is an excellent handle for introducing diverse functionalities onto the pyridine scaffold through various derivatization reactions.

Amination: This reaction involves the treatment of 2-Chloro-6-(chloromethyl)pyridin-3-ol with ammonia, primary amines, or secondary amines to yield the corresponding aminomethylpyridine derivatives. This is a classic Sₙ2 reaction where the nitrogen atom of the amine acts as the nucleophile. These reactions are fundamental in the synthesis of compounds with potential biological activity. google.comguidechem.com

Alkylation: While alkylation can refer to the formation of new carbon-carbon bonds, a common and important alkylation reaction for this substrate is the formation of ethers via the Williamson ether synthesis. In this process, the hydroxyl group is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile. However, for the chloromethyl group, alkylation typically involves reaction with an alkoxide or phenoxide to form an ether, or with a carbanion to form a new C-C bond. For instance, reaction with sodium methoxide would yield the corresponding methyl ether.

Esterification: Esters can be readily prepared by reacting the chloromethyl group with a carboxylate salt, such as sodium acetate. The carboxylate anion acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group to displace the chloride and form the corresponding ester derivative. This method provides a route to a wide range of ester compounds. google.comnuph.edu.uachemicalbook.com

| Reaction Type | Nucleophile Example | Product Type |

|---|---|---|

| Amination | Ammonia (NH₃) | Primary Amine |

| Methylamine (CH₃NH₂) | Secondary Amine | |

| Alkylation (Ether Synthesis) | Sodium Methoxide (NaOCH₃) | Methyl Ether |

| Esterification | Sodium Acetate (CH₃COONa) | Acetate Ester |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.orgyoutube.com Reactions often require harsh conditions, and the nitrogen atom can be protonated in acidic media, further deactivating the ring by introducing a positive charge.

Regioselectivity and Directing Effects of Substituents

The position of electrophilic attack on the this compound ring is determined by the combined directing effects of the three existing substituents and the pyridine nitrogen itself. scispace.comnih.gov

Pyridine Nitrogen: The nitrogen atom is strongly deactivating and acts as a meta-director, favoring substitution at the C3 and C5 positions.

-OH group (at C3): The hydroxyl group is a powerful activating group and an ortho, para-director. It strongly donates electron density to the ring via resonance, directing incoming electrophiles to the C2, C4, and C6 positions. rsc.orgrsc.org

-CH₂Cl group (at C6): The chloromethyl group is an electron-withdrawing and deactivating group due to the inductive effect of the chlorine atom. It is expected to be a meta-director relative to its position, directing towards C2 and C4. stackexchange.com

The regiochemical outcome of an EAS reaction is a result of the competition between these directing effects. The hydroxyl group at C3 is the most powerful activating and directing group on the ring. It strongly activates the C4 (ortho) and C6 (para) positions. Since the C6 position is already substituted, electrophilic attack is most likely to occur at the C4 position . Activation at the C2 position is also present but is sterically hindered and electronically disfavored by the adjacent deactivating chloro group. Therefore, substitution is predicted to be highly regioselective at the C4 position.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Nitrogen | 1 | -I, -R (Deactivating) | C3, C5 |

| -OH | 3 | -I, +R (Activating) | C2, C4, C6 |

| -Cl | 2 | -I, +R (Deactivating) | C3, C5 |

| -CH₂Cl | 6 | -I (Deactivating) | C2, C4 |

Oxidation and Reduction Chemistry of Functional Groups

The functional groups on this compound can undergo various oxidation and reduction reactions, although selectivity can be a challenge.

Selective Oxidation of the Hydroxyl Group

The 3-hydroxyl group on the pyridine ring imparts phenolic character to the molecule. Phenols are generally susceptible to oxidation, which can lead to the formation of quinone-like structures or polymeric materials, especially with strong oxidizing agents. nih.gov

Selective oxidation of the 3-hydroxyl group to the corresponding pyridone (keto) tautomer is a potential transformation. This type of oxidation is a key metabolic pathway for many pyridine-containing drugs. wum.edu.pk Achieving this selectively in a laboratory setting would likely require mild and specific oxidizing agents to avoid side reactions at the chloromethyl group or on the pyridine ring itself. While specific literature on the selective oxidation of this compound is scarce, methods used for the oxidation of other substituted 3-hydroxypyridines could potentially be adapted. nih.govacs.org The choice of oxidant and reaction conditions would be critical to ensure that the desired transformation occurs without degradation of the starting material.

Reduction of Halogenated Centers

The chemical structure of this compound presents two distinct halogenated centers susceptible to reduction: an aryl chloride at the C-2 position of the pyridine ring and a benzylic-type chloride in the chloromethyl group at the C-6 position. The reduction of these centers can be achieved through various methods, most notably catalytic hydrogenation. This process is a powerful tool for the synthesis of piperidine derivatives from pyridine substrates. asianpubs.orgresearchgate.net

Catalytic hydrogenation of pyridine derivatives typically involves the use of heterogeneous catalysts such as platinum(IV) oxide (PtO₂, Adams' catalyst), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C), under a hydrogen gas atmosphere. asianpubs.orgresearchgate.net The reaction conditions, including hydrogen pressure, temperature, solvent, and the choice of catalyst, are crucial in determining the reaction's outcome, which can range from selective dehalogenation to complete saturation of the pyridine ring. asianpubs.orgnih.gov

For this compound, several reduction pathways are conceivable:

Selective Hydrogenolysis of the Chloromethyl Group: The C-Cl bond in the chloromethyl group is a benzylic-type halide and is generally more susceptible to hydrogenolysis than an aryl chloride. Under mild hydrogenation conditions, it is possible to selectively reduce this group to a methyl group, yielding 2-chloro-6-methylpyridin-3-ol.

Dehalogenation and Ring Reduction: More forceful conditions, such as higher hydrogen pressures or more active catalysts, can lead to the reduction of both the chloromethyl group and the 2-chloro substituent, along with the hydrogenation of the pyridine ring itself. asianpubs.org The use of PtO₂ in a protic solvent like glacial acetic acid at pressures between 50 and 70 bar is a common method for converting substituted pyridines into the corresponding piperidine derivatives. asianpubs.orgasianpubs.org This could potentially yield 6-methylpiperidin-3-ol. Studies on similar halopyridines have shown that catalytic hydrogenation can result in the formation of the corresponding halogenated piperidine derivative, indicating that ring saturation can sometimes occur without complete dehalogenation. asianpubs.org

Partial Ring Reduction: Milder reducing agents can lead to partially hydrogenated products. For instance, reduction with lithium aluminium hydride (LiAlH₄) can produce a mixture of dihydropyridine isomers. wikipedia.org

The table below summarizes potential reduction reactions for this compound based on established methodologies for related compounds.

| Reaction Type | Typical Reagents & Conditions | Potential Major Product(s) | Reference |

|---|---|---|---|

| Selective Hydrogenolysis | H₂, Pd/C, mild conditions (e.g., room temp, low pressure), neutral or basic medium | 2-Chloro-6-methylpyridin-3-ol | General Reactivity Principles |

| Full Reduction/Hydrogenation | H₂ (50-70 bar), PtO₂, glacial acetic acid, room temp | 6-Methylpiperidin-3-ol | asianpubs.orgasianpubs.org |

| Ring Hydrogenation with Halogen Retention | H₂ (50 bar), PtO₂, glacial acetic acid, 6 h | 2-Chloro-6-(chloromethyl)piperidin-3-ol | asianpubs.org |

| Partial Ring Reduction | Lithium aluminium hydride (LiAlH₄) | Dihydro- or Tetrahydropyridine derivatives | wikipedia.org |

Transition Metal-Catalyzed Cross-Coupling Reactions

The two carbon-chlorine bonds in this compound serve as valuable handles for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for constructing complex molecular architectures. nih.gov The molecule possesses two distinct electrophilic sites: an sp²-hybridized C-Cl bond at the C-2 position and an sp³-hybridized C-Cl bond at the 6-(chloromethyl) position. This difference in hybridization and bond type (aryl vs. benzylic) allows for potential chemoselective functionalization. Benzylic halides are typically more reactive than unactivated aryl chlorides in standard palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is the most frequently utilized carbon-carbon bond-forming reaction in drug discovery, typically coupling an organoboron reagent (like a boronic acid) with an organic halide. nih.govrsc.org The 2-chloro position of the pyridine ring is considered "activated" due to the electron-withdrawing nature of the nitrogen atom, making 2-chloropyridines effective substrates for Suzuki coupling, often providing excellent yields with palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). thieme-connect.com This allows for the synthesis of 2-arylpyridines. thieme-connect.com Selective coupling at the more reactive chloromethyl position could also be achieved under carefully controlled conditions to form a new C(sp³)-C(sp²) bond.

Negishi Coupling: The Negishi coupling reaction utilizes an organozinc reagent and a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org It is a versatile reaction with a broad scope, capable of coupling sp², sp³, and sp carbon centers. wikipedia.org This makes it particularly suitable for functionalizing both the C-2 and the chloromethyl positions of the target molecule. The higher reactivity of organozinc reagents compared to organoboranes can sometimes lead to faster reactions, though they are more sensitive to moisture and air. openochem.org

The following interactive table outlines potential cross-coupling reactions for this compound.

| Reaction Name | Coupling Partner | Typical Catalyst | Potential Site of Reaction | Product Structure Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-2 (Aryl chloride) | 2-Aryl-6-(chloromethyl)pyridin-3-ol | thieme-connect.com |

| Suzuki-Miyaura | Alkyl pinacol boronic ester | Pd catalyst with specialized phosphine ligands | C-2 (Aryl chloride) | 2-Alkyl-6-(chloromethyl)pyridin-3-ol | acs.org |

| Negishi | Organozinc halide (R-ZnX) | Pd(0) or Ni(0) complex | C-6 (Chloromethyl) | 2-Chloro-6-(substituted methyl)pyridin-3-ol | wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc halide (R-ZnX) | Pd(0) or Ni(0) complex | C-2 (Aryl chloride) | 2-Substituted-6-(chloromethyl)pyridin-3-ol | wikipedia.orgorganic-chemistry.org |

Detailed Mechanistic Pathways for Key Transformations

Understanding the reaction mechanisms is fundamental to controlling the selectivity and outcome of the transformations involving this compound.

Mechanism of Catalytic Hydrogenation: The catalytic hydrogenation of aromatic rings like pyridine on the surface of a heterogeneous metal catalyst (e.g., Pt, Pd, Rh) is generally described by the Horiuti-Polanyi mechanism. The key steps are:

Adsorption: The pyridine molecule adsorbs onto the surface of the metal catalyst.

Hydrogen Dissociation: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into hydrogen atoms.

Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed pyridine ring. This results in partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines) which typically remain on the catalyst surface. libretexts.org

Desorption: Once the ring is fully saturated to form a piperidine, the product desorbs from the catalyst surface, freeing the active site for another cycle.

The hydrogenolysis of the C-Cl bonds likely proceeds via a similar surface-catalyzed mechanism, involving oxidative addition of the C-Cl bond to the metal surface followed by reaction with adsorbed hydrogen atoms.

Mechanism of Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Example): The catalytic cycle for Suzuki-Miyaura coupling is well-established and involves a Pd(0)/Pd(II) redox couple. libretexts.org When applied to this compound, the reaction at the C-2 position would proceed as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C(2)-Cl bond of the pyridine ring. This is often the rate-determining step. The palladium center is oxidized from Pd(0) to Pd(II), forming an organopalladium(II) complex. libretexts.org

Transmetalation: In the presence of a base, the organoboron reagent (e.g., ArB(OH)₂) forms a boronate complex, which then transfers its organic group (Ar) to the palladium center, displacing the chloride. This forms a new diorganopalladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups (the pyridine ring and the aryl group) on the palladium center couple and are eliminated from the metal. This forms the final C-C bond of the biaryl product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

A similar mechanism would apply to the more reactive chloromethyl group. The initial oxidative addition of the Pd(0) catalyst would occur at the C(sp³)-Cl bond, followed by the same transmetalation and reductive elimination steps to yield the coupled product.

Derivatization Strategies and Analogue Synthesis Based on the 2 Chloro 6 Chloromethyl Pyridin 3 Ol Scaffold

Design and Synthesis of Functionalized Pyridine (B92270) Derivatives

The design of novel pyridine derivatives from the 2-chloro-6-(chloromethyl)pyridin-3-ol scaffold hinges on the selective reactivity of its three key functional groups. Each site—the C2-chloro, the C6-chloromethyl, and the C3-hydroxyl—can be targeted with specific reagents to build molecular complexity.

The chlorine atom on the pyridine ring is a classic site for nucleophilic aromatic substitution or for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including carbon, nitrogen, and oxygen nucleophiles. Similarly, the chloromethyl group at the C6 position is highly susceptible to substitution by nucleophiles, providing a straightforward method for tethering different functional moieties to the pyridine core. The hydroxyl group at C3 can be readily alkylated, acylated, or used as a directing group for further reactions.

A systematic approach to derivatization involves the stepwise or orthogonal modification of these sites. For instance, a related scaffold, 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile, demonstrates how a chloro group can be selectively substituted by various nucleophiles or coupled with boronic acids, showcasing a common strategy applicable to the title compound. researchgate.net The ability to introduce diverse functionalities at these positions is crucial for tuning the physicochemical and biological properties of the resulting molecules.

Table 1: Reactive Sites on the this compound Scaffold and Potential Modifications

| Reactive Site | Position | Type of Reaction | Potential Reagents | Resulting Functional Group |

| Chloro | C2 | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Amino, Alkoxy, Thioether |

| Cross-Coupling (e.g., Suzuki) | Boronic Acids/Esters | Aryl, Alkyl | ||

| Chloromethyl | C6 | Nucleophilic Substitution | Cyanide, Azide, Amines, Thiols | Nitrile, Azide, Amine, Thioether |

| Hydroxyl | C3 | Alkylation / Acylation | Alkyl Halides, Acyl Chlorides | Ether, Ester |

Scaffold Diversity Generation through Chemical Modifications

The generation of scaffold diversity is a cornerstone of medicinal and agricultural chemistry, enabling the exploration of a broad chemical space to identify compounds with desired activities. The this compound scaffold is well-suited for creating libraries of compounds through combinatorial and parallel synthesis approaches. By systematically varying the substituents at the three reactive positions, a vast number of unique analogues can be generated from the common core.

This strategy involves applying a series of orthogonal reactions where each reactive site can be modified independently of the others. For example, the hydroxyl group could first be protected or alkylated. Subsequently, the chloromethyl group could be reacted with a library of amines, followed by a palladium-catalyzed cross-coupling reaction at the C2-chloro position with a library of boronic acids. This combinatorial approach exponentially increases the number of accessible compounds. The development of such libraries is essential for structure-activity relationship (SAR) studies. While specific library synthesis from this compound is not detailed in the provided sources, the principle is widely applied to pyridine scaffolds. researchgate.net

Table 2: Conceptual Example of Scaffold Diversity Generation

| Scaffold Position | Reagent Set A | Reagent Set B | Reagent Set C |

| C3-OH | Methyl Iodide | Ethyl Bromide | Benzyl Chloride |

| C6-CH₂Cl | Piperidine | Morpholine | Thiourea |

| C2-Cl | Phenylboronic Acid | 4-Fluorophenylboronic Acid | Thiophene-2-boronic Acid |

| Resulting Analogue | 2-phenyl-3-methoxy-6-(piperidin-1-ylmethyl)pyridine | 2-(4-fluorophenyl)-3-ethoxy-6-(morpholin-4-ylmethyl)pyridine | 2-(thiophen-2-yl)-3-(benzyloxy)-6-(thioureidomethyl)pyridine |

Construction of Fused and Polycyclic Heterocyclic Systems

The functional groups of the this compound scaffold serve as handles for the construction of more complex fused and polycyclic systems. Annulation reactions, where a new ring is built onto the existing pyridine frame, are a powerful strategy for accessing novel heterocyclic structures.

The interplay between adjacent functional groups is often exploited for cyclization. For example, the C3-hydroxyl group and the C2-chloro group can be used to construct a fused oxazole (B20620) or thiazole (B1198619) ring. A common strategy involves reacting a starting material with bifunctional reagents to build a new ring system. For instance, the synthesis of thiazolo[5,4-b]pyridines has been accomplished from substituted aminopyridines, demonstrating a pathway for fusing a five-membered heterocyclic ring to the pyridine core. researchgate.net Similarly, other research shows that reagents like chloroacetic acid or hydrazine (B178648) hydrate (B1144303) can be used to convert functionalized heterocycles into fused systems like thiazolones or pyrazoles, respectively. nih.gov

Applying these principles, the chloromethyl group on the title scaffold could be converted into an aminomethyl or similar group, which could then react with the adjacent hydroxyl group (or a derivative thereof) to form a fused six-membered ring, such as a dihydropyridoxazine. The reaction of the scaffold with reagents like thiosemicarbazide (B42300) could initiate a sequence leading to fused thiadiazole systems. nih.gov

Table 3: Potential Fused Heterocyclic Systems from the Scaffold

| Target Fused System | Key Functional Groups Involved | Potential Reagents/Strategy |

| Pyridofuran | C3-OH and C2-Cl | Intramolecular cyclization after C2 functionalization |

| Pyridoxazole/Pyridothiazole | C3-OH and a modified C2 substituent | Reaction with phosgene/thiophosgene equivalents |

| Thiazolo[5,4-b]pyridine derivative | C2-Cl and a modified C3-OH (e.g., amine) | Reaction with a sulfur source (e.g., Lawesson's reagent) followed by cyclization |

| Pyridoxazine | C3-OH and C6-CH₂Cl | Intramolecular cyclization via nucleophilic attack |

Stereochemical Control in Analogue Synthesis

Stereochemistry plays a critical role in determining the biological activity of molecules. The synthesis of single enantiomers or diastereomers is often necessary, as different stereoisomers can have vastly different pharmacological or toxicological profiles. While the this compound scaffold itself is achiral, derivatization reactions can introduce one or more stereocenters, necessitating stereochemical control.

Control can be achieved through several established synthetic strategies:

Substrate Control: If a chiral center already exists in a reactant, it can direct the stereochemical outcome of a subsequent reaction.

Reagent Control: Using a chiral reagent, such as a chiral borane (B79455) for reduction or a chiral nucleophile, can induce asymmetry in the product. For example, reacting the C6-chloromethyl group with a chiral amine would produce a mixture of diastereomers, but the ratio can often be influenced by reaction conditions.

Catalyst Control: The use of a chiral catalyst is one of the most powerful methods for enantioselective synthesis. A chiral catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

Although specific examples of stereocontrolled synthesis starting directly from this compound are not prominent in the provided literature, the principles are fundamental to modern organic synthesis. In the synthesis of complex natural products like (−)-psychotridine, for example, advanced strategies are used to control the formation of multiple quaternary stereocenters with complete stereoselectivity. nih.gov Similar principles could be applied to derivatives of the title scaffold, for instance, in a catalytic asymmetric reduction of a ketone introduced at the C6 position or an asymmetric allylation, to yield enantiomerically enriched products. The synthesis of 2-bromo-6-chloromethylpyridine highlights the importance of reaction control to avoid side products, a concept that is foundational to achieving stereochemical purity. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro 6 Chloromethyl Pyridin 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Chloro-6-(chloromethyl)pyridin-3-ol in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In the ¹H NMR spectrum, the aromatic protons on the pyridine (B92270) ring are expected to appear as distinct doublets, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and hydroxyl substituents. The chloromethyl protons would likely resonate as a singlet further downfield due to the electronegativity of the adjacent chlorine atom. The hydroxyl proton's chemical shift can be broad and variable depending on the solvent and concentration.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule. The carbons bonded to chlorine and oxygen would be significantly shifted downfield. The chemical shifts in both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyridine ring. researchgate.netmdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on known substituent effects on pyridine rings and may vary from experimental data.

To unambiguously assign all proton and carbon signals and to further confirm the molecular structure, multi-dimensional NMR techniques are employed. ipb.ptmdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons on the pyridine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying the connectivity between the chloromethyl group and the pyridine ring, as well as the positions of the chloro and hydroxyl substituents. ipb.pt

Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

The presence of two chlorine atoms in the molecule would result in a characteristic isotopic pattern in the mass spectrum. youtube.commiamioh.edu The M+ peak would be accompanied by M+2 and M+4 peaks with specific intensity ratios due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. youtube.com

Fragmentation analysis provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of a chlorine radical, a chloromethyl radical, or a molecule of HCl. The fragmentation pattern of related 2-chloro-pyridones often involves the formation of a stable bicyclic ion. jcsp.org.pk

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of the molecule by probing its vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. A broad O-H stretching band would be anticipated in the region of 3200-3600 cm⁻¹. The C-O stretching vibration would likely appear around 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. researchgate.net The C-Cl stretching vibrations for both the aromatic and aliphatic chlorine atoms would appear in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the symmetric vibrations of the pyridine ring. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would reveal the planarity of the pyridine ring and the orientation of the substituents. The crystal structure of the related compound 2-(chloromethyl)pyridine shows a monoclinic crystal system. researchgate.net It is also likely that intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, would play a significant role in the crystal packing.

Interactive Data Table: Predicted Crystallographic Data for this compound

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for studying chiral molecules. saschirality.org ECD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds. rsc.orgsydney.edu.au

While this compound itself is achiral, chiral derivatives could be synthesized, for example, by introducing a chiral center in a substituent. For such chiral derivatives, ECD would be an invaluable tool for assigning the absolute stereochemistry. aps.orgaps.org The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores in the molecule. researchgate.net Theoretical calculations of the ECD spectrum can be compared with the experimental spectrum to determine the absolute configuration of the chiral derivative. mdpi.com

Computational and Theoretical Studies on 2 Chloro 6 Chloromethyl Pyridin 3 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are typically employed to investigate electronic structure and predict reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. For 2-Chloro-6-(chloromethyl)pyridin-3-ol, this analysis would reveal the most probable sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following data is illustrative and not based on actual calculations for the specified compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

Electrostatic Potential Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) surfaces are used to visualize the charge distribution of a molecule and predict how it will interact with other species. The MEP map uses a color spectrum to indicate electrostatic potential, with red typically representing electron-rich (negative potential) regions susceptible to electrophilic attack, and blue indicating electron-poor (positive potential) regions prone to nucleophilic attack. Analysis of the MEP surface for this compound would identify the reactive centers, such as the electronegative oxygen and nitrogen atoms.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of a molecule. This is crucial as the biological activity and physical properties of a compound are often dependent on its specific conformation. Molecular dynamics (MD) simulations could further be used to study the dynamic behavior of this compound over time, providing insights into its flexibility and interactions in different environments.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are valuable for confirming the structure of a synthesized compound by comparing the calculated spectra with experimental results. For this compound, theoretical NMR data would serve as a reference for its characterization.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (Note: The following data is illustrative and not based on actual calculations for the specified compound.)

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C-Cl) | - |

| C3 (C-OH) | - |

| C4 | - |

| C5 | - |

| C6 (C-CH₂Cl) | - |

Elucidation of Reaction Mechanisms via Transition State Modeling

Theoretical chemistry plays a vital role in mapping out reaction pathways. By calculating the energies of reactants, products, and intermediate transition states, chemists can elucidate reaction mechanisms. For this compound, this could involve modeling its synthesis or its reactions with biological targets to understand the energetic favorability and kinetics of these processes.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

QSAR and QSPR models are statistical tools that correlate the structural or property descriptors of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.ar For a series of related pyridine (B92270) derivatives, a QSAR model could be developed to predict the biological efficacy of this compound based on its computed molecular descriptors. conicet.gov.ar Similarly, a QSPR model could predict properties like solubility, boiling point, or toxicity. conicet.gov.ar These models are instrumental in the rational design of new compounds with desired characteristics. conicet.gov.ar

Applications of 2 Chloro 6 Chloromethyl Pyridin 3 Ol As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

The trifunctional nature of 2-chloro-6-(chloromethyl)pyridin-3-ol makes it an attractive starting material for the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds. The reactivity of its functional groups allows for sequential or orthogonal chemical modifications.

The chloromethyl group is a key functional handle for introducing the pyridinyl moiety into larger molecules through nucleophilic substitution reactions. This is a common strategy in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. For instance, the related compound 2-chloro-6-(trichloromethyl)pyridine serves as a crucial intermediate in the production of various pesticides. jubilantingrevia.com Its structural versatility is a key attribute in creating compounds with specific biological and chemical properties. imarcgroup.com

The hydroxyl group on the pyridine (B92270) ring can be alkylated or acylated to introduce further diversity, or it can direct metallation reactions to functionalize the pyridine ring further. The chlorine atom on the pyridine ring can also be displaced by various nucleophiles, including amines, thiols, and alkoxides, often under metal-catalyzed conditions. This allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring.

A general scheme for the utilization of this compound as a building block is presented below:

| Functional Group | Type of Reaction | Potential Products |

| -CH2Cl | Nucleophilic Substitution | Ethers, esters, amines, thioethers |

| -OH | Alkylation, Acylation, O-Arylation | Alkoxy-pyridines, acyloxy-pyridines, aryloxy-pyridines |

| Ring -Cl | Nucleophilic Aromatic Substitution | 2-amino-pyridines, 2-alkoxy-pyridines, 2-thio-pyridines |

The combination of these reactions allows for the synthesis of a diverse library of substituted pyridines from a single starting material.

Precursor in the Synthesis of Specialty Chemicals

While specific large-scale applications for this compound are not widely documented, its structural motifs are present in various specialty chemicals, including pharmaceuticals and agrochemicals. The related compound, 2-chloro-6-(trichloromethyl)pyridine, is a key intermediate in the synthesis of fungicides like picolinafen (B105197) and picoxystrobin. jubilantingrevia.com It is also used in the production of nitrification inhibitors, which are crucial in agriculture for improving nitrogen fertilizer efficiency. sigmaaldrich.com

The synthesis of the insecticide acetamiprid (B1664982) involves the use of 2-chloro-5-(chloromethyl)pyridine, highlighting the importance of the chloromethylpyridine scaffold in the agrochemical industry. chemicalbook.com The synthesis of this intermediate can be achieved with high yields, making it an economically viable precursor. chemicalbook.com

In the pharmaceutical sector, pyridine derivatives are ubiquitous. The structural analog 2-chloromethyl-3,5-dimethyl-pyridin-6-ol is available as a custom synthesis product, suggesting its use in the development of new chemical entities. simsonpharma.com The pyridine ring is a common feature in many drugs due to its ability to form hydrogen bonds and participate in pi-stacking interactions with biological targets. The functional groups on this compound provide the necessary handles to incorporate it into larger, more complex drug-like molecules.

Utilization in Polymer and Material Science for Functional Materials

The application of pyridine-containing compounds in polymer and material science is a growing field of research. Pyridine units can be incorporated into polymer backbones or as pendant groups to impart specific properties such as thermal stability, metal coordination ability, and pH-responsiveness. The reactivity of the chloromethyl and hydroxyl groups on this compound makes it a potential monomer or cross-linking agent for the synthesis of functional polymers.

For example, the chloromethyl group can undergo polymerization reactions, such as polycondensation with diols or diamines, to form polyesters or polyamides containing the pyridinol moiety. The hydroxyl group can also be used as an initiation site for ring-opening polymerization of cyclic esters or ethers.

While there is no direct evidence of this compound being used in this capacity, the development of advanced materials from 2-chloro-6-(trichloromethyl)pyridine has been noted. imarcgroup.com The ability of pyridine-based materials to interact with metal ions has led to their use in sensors, catalysts, and separation technologies.

Ligand Design and Coordination Chemistry (if applicable to specific derivatives)

Pyridine and its derivatives are fundamental ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. wikipedia.orgjscimedcentral.com The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. wikipedia.org The substituents on the pyridine ring can modulate the electronic properties and steric environment of the metal complex, thereby tuning its reactivity and physical properties.

Derivatives of this compound could be excellent candidates for the design of novel ligands. The hydroxyl and chloromethyl groups can be further functionalized to create multidentate ligands that can chelate to a metal ion, forming highly stable complexes. For example, the chloromethyl group can be converted to a phosphinomethyl or aminomethyl group, which are common coordinating moieties in pincer ligands.

The coordination chemistry of pyridine-carboxylic acid derivatives with samarium(III) has been investigated, demonstrating the versatility of substituted pyridines in forming coordination polymers with interesting photoluminescent properties. researchgate.net The rich coordination chemistry of pyridine-type ligands is crucial for incorporating diverse metal ions into functional materials, which can be assembled layer-by-layer to create surface-confined metal-organic networks. nih.gov

Emerging Research Frontiers and Future Directions for 2 Chloro 6 Chloromethyl Pyridin 3 Ol

Development of Asymmetric Synthetic Routes to Chiral Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. For a molecule like 2-chloro-6-(chloromethyl)pyridin-3-ol, introducing chirality would open up a new dimension of applications. Future research in this area is expected to focus on the development of asymmetric synthetic routes to its chiral analogues.

One promising approach is the use of organocatalysis , which has been successfully employed for the asymmetric synthesis of various chiral heterocyclic scaffolds. For instance, chiral Brønsted acids have been used to catalyze the enantioselective protonation of catalytically generated prochiral chloroenamines, yielding chiral vicinal chloroamines. spectroscopyonline.com A similar strategy could be envisioned for the asymmetric synthesis of precursors to this compound, where a chiral catalyst could control the stereoselective introduction of a functional group.

Another avenue is the application of transition-metal catalysis . Iridium-catalyzed allylic aminations have been used to create stereodivergent pathways to 2,5-disubstituted 3-hydroxypyrrolidines. rsc.org This highlights the potential for metal catalysts with chiral ligands to control the stereochemistry of reactions at positions adjacent to the pyridine (B92270) ring, which could be adapted for the synthesis of chiral analogues of this compound.

The development of such asymmetric routes would be invaluable, as the resulting chiral building blocks could be used in the synthesis of novel bioactive molecules with potentially enhanced efficacy and reduced side effects.

Table 1: Potential Asymmetric Synthetic Strategies for Chiral Analogues

| Catalytic System | Approach | Potential Application to Target Compound |

| Chiral Brønsted Acids | Enantioselective protonation of prochiral enamines | Asymmetric synthesis of chiral precursors to the pyridin-3-ol ring |

| Iridium-based Catalysts | Stereodivergent intramolecular allylic amination | Control of stereocenters in side chains attached to the pyridine ring |

| Rhodium-based Catalysts | Asymmetric reductive Heck reaction of boronic acids | Enantioselective introduction of aryl or vinyl groups at the 3-position |

Exploration of Novel Catalytic Transformations

The chloro and chloromethyl groups on this compound are prime handles for a variety of catalytic cross-coupling reactions. Future research will undoubtedly explore the use of this compound in novel catalytic transformations to build molecular complexity.

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for C-C, C-N, and C-O bond formation. The chloro substituents on the pyridine ring are susceptible to displacement in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of aryl, heteroaryl, amino, and alkynyl groups at the 2- and 6-positions of the pyridine ring. The hydroxyl group at the 3-position could also be a site for O-arylation or O-alkylation reactions.

Furthermore, the field of C-H activation offers exciting possibilities for the direct functionalization of the pyridine ring. rsc.org While the chloro substituents direct reactivity, C-H activation could potentially allow for the introduction of functional groups at other positions on the ring, leading to novel substitution patterns that are not accessible through traditional methods.

The exploration of these catalytic transformations will be crucial for unlocking the full synthetic potential of this compound, enabling the creation of diverse libraries of compounds for screening in drug discovery and materials science.

Table 2: Potential Catalytic Transformations

| Reaction Type | Catalyst | Potential Functionalization |

| Suzuki-Miyaura Coupling | Palladium | Introduction of aryl/heteroaryl groups at chloro-positions |

| Buchwald-Hartwig Amination | Palladium or Copper | Introduction of amino groups at chloro-positions |

| C-H Activation | Rhodium or Iridium | Direct functionalization of C-H bonds on the pyridine ring |

Integration with Machine Learning for Synthetic Route Discovery

The integration of machine learning into the synthetic planning process can accelerate the discovery of new ways to synthesize this and related compounds, and can also help in the optimization of existing routes. hokudai.ac.jp As these AI tools become more sophisticated, they will likely play an increasingly important role in the future of chemical synthesis.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is essential for the optimization and scale-up of chemical processes. Advanced spectroscopic techniques that allow for in situ reaction monitoring are becoming indispensable tools in modern chemistry. spectroscopyonline.commt.com

For the synthesis and subsequent reactions of this compound, techniques such as ReactIR (in-situ FTIR) and in-situ NMR spectroscopy could provide invaluable real-time information. mt.comsigmaaldrich.com ReactIR can track the concentration of reactants, intermediates, and products by monitoring their characteristic infrared absorptions, allowing for the precise determination of reaction endpoints and the identification of transient species. mt.com

In-situ NMR can provide detailed structural information about the species present in a reaction mixture, which can be crucial for elucidating complex reaction mechanisms. mt.comsigmaaldrich.combldpharm.comnih.govnih.gov The use of these techniques would enable a more rational approach to the development of robust and efficient synthetic processes for this compound and its derivatives. mt.comsigmaaldrich.combldpharm.comnih.govnih.gov

Deepening Mechanistic Understanding through Advanced Computational Approaches

Computational chemistry , particularly Density Functional Theory (DFT) , has emerged as a powerful tool for investigating the electronic structure, reactivity, and reaction mechanisms of molecules. nih.govrsc.org For this compound, computational studies can provide deep insights that complement experimental work.

One area of interest is the study of tautomerism . The pyridin-3-ol moiety can exist in equilibrium with its pyridone tautomer. DFT calculations can predict the relative stabilities of these tautomers and how they are influenced by substituents and solvent effects, which is crucial for understanding the compound's reactivity.

Furthermore, DFT can be used to model the reaction pathways of the catalytic transformations discussed in section 8.2. By calculating the energies of transition states and intermediates, researchers can gain a detailed understanding of the reaction mechanism, which can guide the development of more efficient and selective catalysts. Computational analysis of nucleophilic substitution reactions on the chloropyridine ring can also provide valuable mechanistic insights.

The synergy between advanced computational approaches and experimental studies will be key to unlocking a comprehensive understanding of the chemistry of this compound and paving the way for its application in various fields.

Q & A

Q. What are the key considerations for the safe handling and storage of 2-Chloro-6-(chloromethyl)pyridin-3-ol in laboratory settings?

- Methodological Answer : Safety protocols must address acute toxicity (H302: harmful if swallowed) and dermal/ocular hazards (H314: severe skin burns/eye damage). Precautionary measures include:

- Handling : Use gloves, goggles, and fume hoods. For eye exposure, rinse cautiously with water for several minutes (P305+351+338) .

- Storage : Keep in a dry, ventilated area in sealed containers (P402+404) to prevent moisture absorption or decomposition .

- Spill Management : Collect spills with inert absorbents and avoid ignition sources (P390) .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : A common approach involves halogenation and functional group introduction on pyridine derivatives. For example:

- Chloromethylation : React pyridin-3-ol derivatives with chloromethylating agents (e.g., chloromethyl chloride) under controlled temperatures (40–60°C) .

- Solvent Optimization : Polar aprotic solvents like DMSO improve reaction homogeneity and kinetics .

- Yield Enhancement : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm; compare retention times against standards .

- Structural Confirmation :

- NMR : H NMR to identify protons on the pyridine ring (δ 6.8–8.2 ppm) and chloromethyl group (δ 4.5–5.0 ppm). C NMR confirms aromatic carbons and Cl-substituents .

- Mass Spectrometry : ESI-MS in positive ion mode to observe molecular ion peaks (expected m/z ~194.02 for CHClNO) .

Advanced Research Questions

Q. How do the electronic effects of substituents influence the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing Cl and hydroxyl groups activate specific positions:

- Chloromethyl Group : The adjacent Cl atom increases electrophilicity at the methyl carbon, favoring nucleophilic attack (e.g., by amines or thiols) .

- Regioselectivity : Steric hindrance from the hydroxyl group (position 3) directs substitutions to position 6. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

Q. What strategies can be employed to mitigate competing side reactions during functionalization of the chloromethyl group in this compound?

- Methodological Answer :

- Temperature Control : Lower reaction temperatures (0–25°C) reduce unwanted dimerization or oxidation .

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., with TMSCl) to prevent cross-reactivity .

- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction specificity in biphasic systems .

Q. What are the documented stability profiles of this compound under various pH and temperature conditions, and how can decomposition pathways be characterized?

- Methodological Answer :

- pH Stability : Conduct accelerated stability studies at pH 2–12. Under acidic conditions (pH <3), hydrolysis of the chloromethyl group may occur, releasing HCl .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C). GC-MS can detect volatile byproducts (e.g., chlorinated hydrocarbons) .

- Light Sensitivity : Store in amber vials to prevent photodegradation; monitor via UV-Vis spectroscopy for absorbance shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.